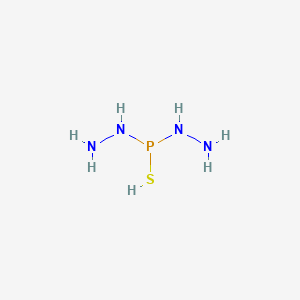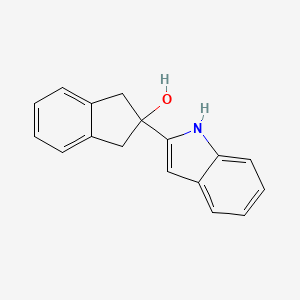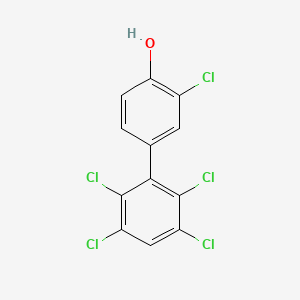![molecular formula C8H13Br2NO3 B12555315 Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester CAS No. 144397-09-1](/img/structure/B12555315.png)
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester is a brominated derivative of acetic acid. This compound is known for its applications in organic synthesis, particularly in the formation of peptides and other complex organic molecules. It is a colorless to light yellow crystalline solid with significant reactivity due to the presence of bromine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester typically involves the bromination of acetic acid followed by esterification. One common method is the Hell-Volhard-Zelinsky reaction, where acetic acid is treated with bromine in the presence of phosphorus tribromide to form bromoacetic acid. This intermediate is then reacted with 2-[(bromoacetyl)amino]-2-methylpropyl alcohol under acidic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ester group can be reduced to an alcohol, or the compound can be oxidized to form more complex molecules.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while hydrolysis will produce the corresponding acid and alcohol.
Aplicaciones Científicas De Investigación
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester involves its reactivity as an alkylating agent. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This alkylation can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in the development of enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetic acid: A simpler brominated acetic acid derivative used in similar applications.
Chloroacetic acid: Another halogenated acetic acid with similar reactivity but different halogen atom.
Iodoacetic acid: An iodine-containing analog with distinct reactivity and applications.
Uniqueness
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester is unique due to its dual bromine atoms, which enhance its reactivity and make it particularly useful in specific synthetic applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
144397-09-1 |
|---|---|
Fórmula molecular |
C8H13Br2NO3 |
Peso molecular |
331.00 g/mol |
Nombre IUPAC |
[2-[(2-bromoacetyl)amino]-2-methylpropyl] 2-bromoacetate |
InChI |
InChI=1S/C8H13Br2NO3/c1-8(2,11-6(12)3-9)5-14-7(13)4-10/h3-5H2,1-2H3,(H,11,12) |
Clave InChI |
ZJYWJGWONYFCJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)CBr)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)


![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)


